molecular formula C11H9NO2S B362313 (Quinolin-8-ylthio)acetic acid CAS No. 122179-85-5

(Quinolin-8-ylthio)acetic acid

Cat. No.: B362313
CAS No.: 122179-85-5
M. Wt: 219.26g/mol
InChI Key: UDBABHVKOSPWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (Quinolin-8-ylthio)acetic acid typically involves the reaction of 8-quinolinethiol with chloroacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Chemical Reactions Analysis

(Quinolin-8-ylthio)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of (Quinolin-8-ylthio)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, which plays a crucial role in the modulation of insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects in diabetes management. Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites .

Properties

IUPAC Name

2-quinolin-8-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBABHVKOSPWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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